molecular formula C17H20Cl2N2S B602439 Chlorpromazine-d6 Hydrochloride CAS No. 1228182-46-4

Chlorpromazine-d6 Hydrochloride

Cat. No.: B602439
CAS No.: 1228182-46-4
M. Wt: 361.4 g/mol
InChI Key: FBSMERQALIEGJT-TXHXQZCNSA-N
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Description

Chlorpromazine (D6 hydrochloride) is a deuterated form of chlorpromazine hydrochloride, a typical antipsychotic medication primarily used to treat psychotic disorders such as schizophrenia. It is also used for the treatment of bipolar disorder, severe behavioral problems in children, nausea and vomiting, anxiety before surgery, and intractable hiccups . Chlorpromazine was developed in 1950 and is considered one of the great advances in the history of psychiatry .

Mechanism of Action

Target of Action

Chlorpromazine-d6 Hydrochloride, a derivative of Chlorpromazine, primarily targets dopaminergic receptors in the brain . It also interacts with serotonergic (5-HT), muscarinic, and α1-adrenergic receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and cognitive function .

Mode of Action

This compound acts as an antagonist on its primary targets, blocking their normal function . By blocking dopaminergic receptors, it reduces dopaminergic transmission within the brain . This action is thought to contribute to its antipsychotic effects . Its interaction with other receptors like serotonergic and muscarinic receptors contributes to its anxiolytic, antidepressive, and antiaggressive properties .

Pharmacokinetics

This compound exhibits multicompartmental pharmacokinetics with wide between-subject variability . It is extensively metabolized in the liver, primarily by demethylation and amine oxidation . The drug is rapidly and virtually completely absorbed orally, but it undergoes significant first-pass metabolism, resulting in a low percentage reaching the systemic circulation intact . It is widely distributed into most body tissues and fluids and crosses the blood-brain barrier .

Result of Action

The blockade of dopaminergic receptors by this compound can lead to a reduction in symptoms of schizophrenia and other psychotic disorders . Its antiemetic activity can help control nausea and vomiting , and its sedative effects can reduce preoperative anxiety . It can also cause side effects such as extrapyramidal symptoms due to its impact on motor control pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and first-pass metabolism can be affected by factors such as the individual’s genetic makeup , liver function , and the presence of other drugs . Furthermore, its antiviral activity against SARS-CoV-2 has been proposed, suggesting that it may interact with viral proteins and influence viral entry into cells .

Biochemical Analysis

Biochemical Properties

Chlorpromazine-d6 Hydrochloride interacts with various enzymes and proteins. It is an antagonist of dopamine D2, D3, and D4 receptors, as well as the serotonin (5-HT) receptor subtype 5-HT2A . It also antagonizes histamine H1, alpha1A-, alpha2B-, and alpha2C-adrenergic, and M3 muscarinic acetylcholine receptors . These interactions influence various biochemical reactions, altering neurotransmitter signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the viability of certain cell lines , potentially due to its impact on cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily by blocking dopamine and serotonin receptors, thereby inhibiting the signaling pathways associated with these neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that Chlorpromazine begins to appear in the systemic circulation after a mean lag time of 0.4 hr and continues to be absorbed for approximately 2.9 hr . The half-lives of the distribution and elimination phases were 1.63 and 17.7 hr, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in horses, Chlorpromazine is often used as a calming agent, with oral suspensions and solutions being the preferred form of dosage . The effects can vary depending on the dosage, with higher doses potentially leading to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes S-oxidation, aromatic hydroxylation, and N-dealkylation . The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine is N14-demethylation, followed by S5-oxidation .

Subcellular Localization

It has been suggested that Chlorpromazine may perturb the subcellular localization of certain mutated receptor tyrosine kinases, thereby blocking their signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorpromazine (D6 hydrochloride) involves the deuteration of chlorpromazine. The general synthetic route for chlorpromazine includes the reaction of 2-chlorophenothiazine with N,N-dimethyl-3-chloropropylamine under specific conditions . The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be achieved through various methods such as catalytic exchange or chemical reaction with deuterated reagents .

Industrial Production Methods

Industrial production of chlorpromazine (D6 hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process is strictly regulated to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Chlorpromazine (D6 hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include chlorpromazine sulfoxide (from oxidation) and various substituted derivatives depending on the reagents used .

Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSMERQALIEGJT-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746836
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-46-4
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-46-4
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